Structural Isomerism with Distinct Pharmacophore: Differentiation from Soticlestat
The target compound is a constitutional isomer of Soticlestat (TAK‑935, CAS 1429505‑03‑2). Both share the identical molecular formula C23H23N3O2 and monoisotopic mass 373.1790 Da, yet Soticlestat is a piperidine‑bipyridine derivative , whereas the target compound is a bis‑indole acetamide. Soticlestat potently inhibits cholesterol 24‑hydroxylase (CYP46A1) with an IC50 of 0.0074 µM , while the indole‑based scaffold of the target compound is consistent with sPLA2 inhibition, a completely unrelated target [1]. This scaffold divergence allows researchers to interrogate different biological pathways using a compound with identical elemental composition, eliminating molecular weight or formula as confounding variables in target‑identification studies.
| Evidence Dimension | Molecular scaffold and primary pharmacological target |
|---|---|
| Target Compound Data | Bis‑indole acetamide scaffold; sPLA2 inhibitor class (patent context) |
| Comparator Or Baseline | Soticlestat: piperidine‑bipyridine scaffold; CYP46A1 IC50 = 0.0074 µM |
| Quantified Difference | Scaffold type and biological target are orthogonal; identical molecular formula (C23H23N3O2) allows matched‑pair comparisons in off‑target profiling. |
| Conditions | Structural analysis by SMILES comparison; pharmacological data from published CYP46A1 enzymatic assay and sPLA2 patent classification [1]. |
Why This Matters
Procurement of the target compound instead of Soticlestat enables matched‑pair experiments where molecular weight and formula are controlled while the pharmacophore is deliberately altered, a valuable strategy for target deconvolution and selectivity profiling.
- [1] Bach, N. J.; Dillard, R. D.; Draheim, S. E. 1H-indole-1-functional sPLA2 inhibitors. U.S. Patent 5,641,800, June 24, 1997. View Source
